molecular formula C11H17NO2Si B14551671 Ethyl [dimethyl(phenyl)silyl]carbamate CAS No. 61907-04-8

Ethyl [dimethyl(phenyl)silyl]carbamate

Cat. No.: B14551671
CAS No.: 61907-04-8
M. Wt: 223.34 g/mol
InChI Key: DYSYVGDVFVVSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [dimethyl(phenyl)silyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a unique structure with a silyl group attached to the carbamate, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [dimethyl(phenyl)silyl]carbamate can be achieved through various methods. One common approach involves the reaction of dimethyl(phenyl)silyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl [dimethyl(phenyl)silyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [dimethyl(phenyl)silyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl [dimethyl(phenyl)silyl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The silyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under mild conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

    t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed by strong acid.

    Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used in peptide synthesis, removed by amine bases

Uniqueness

Ethyl [dimethyl(phenyl)silyl]carbamate is unique due to the presence of the silyl group, which provides additional stability and steric hindrance compared to other carbamate protecting groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Properties

CAS No.

61907-04-8

Molecular Formula

C11H17NO2Si

Molecular Weight

223.34 g/mol

IUPAC Name

ethyl N-[dimethyl(phenyl)silyl]carbamate

InChI

InChI=1S/C11H17NO2Si/c1-4-14-11(13)12-15(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,12,13)

InChI Key

DYSYVGDVFVVSOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.